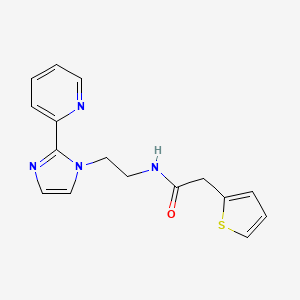

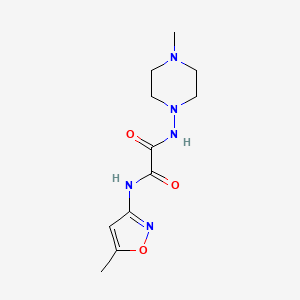

(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, one study reported the crystal system of a related compound at 100 K as triclinic, with specific space group parameters . Another study confirmed the structures of synthetic derivatives using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

While specific chemical reactions involving “(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone” are not available, studies have reported chemical reactions of similar compounds. For instance, one study reported no reduction of the C=C double bonds when a similar compound was treated with magnesium turnings in MeOH .Scientific Research Applications

Metabolism and Pharmacokinetics

One study discusses the metabolism, excretion, and pharmacokinetics of a closely related compound, a dipeptidyl peptidase IV inhibitor, examining its disposition in rats, dogs, and humans. The study found that the compound was rapidly absorbed in all species, with the majority of the dose detected in urine (dogs and humans) and feces (rats). The study also explored the compound's major metabolic pathways, providing insights into its biotransformation which could be relevant for understanding similar compounds (Sharma et al., 2012).

Synthesis of Novel Compounds

Another research area involves the synthesis of novel compounds for potential therapeutic applications. For example, novel fused chromone-pyrimidine hybrids and trisubstituted pyrimidine derivatives were synthesized via ANRORC rearrangement, highlighting a method for creating functionalized molecules that could serve as the basis for developing new medications (Sambaiah et al., 2017).

Antimicrobial Activity

Research on the antimicrobial activity of pyridine derivatives, including structures similar to the specified compound, has shown variable and modest activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).

Antitumor Activity

Additionally, studies have been conducted on the antitumor activity of polymethoxylated fused pyridine ring systems. These compounds have been evaluated in vitro for their effectiveness against various tumor cell lines, suggesting potential use in cancer therapy (Rostom et al., 2009).

Future Directions

The future directions for research on “(3-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone” and similar compounds could involve further exploration of their biological activities, such as their anti-tubercular, anticancer, antibacterial, and antifungal activities . Additionally, the development of new methods for the synthesis of these compounds, including the use of nanocatalysts, could be a promising area of research .

properties

IUPAC Name |

(3-pyridin-4-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-15(14-17-6-2-7-18-14)19-10-1-3-13(11-19)21-12-4-8-16-9-5-12/h2,4-9,13H,1,3,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVLWOPVGXKULY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

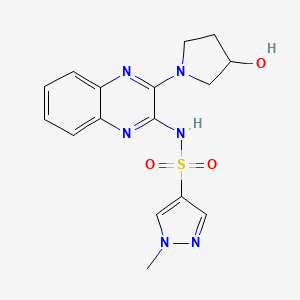

![5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2413357.png)

![[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2413360.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide](/img/structure/B2413362.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2413363.png)

![N-[1-(4-fluorophenyl)-2-methylpropyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2413366.png)

![2-(4-Chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone](/img/structure/B2413367.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2413369.png)

![6-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2413376.png)

![2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2413378.png)